molecular formula C9H19N B2718875 4-Cyclopentylbutan-1-amine CAS No. 5732-94-5

4-Cyclopentylbutan-1-amine

Cat. No.: B2718875
CAS No.: 5732-94-5
M. Wt: 141.258
InChI Key: LOQWQOCXBSNOCR-UHFFFAOYSA-N
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Description

4-Cyclopentylbutan-1-amine is a primary aliphatic amine featuring a cyclopentyl group attached to the terminal carbon of a butan-1-amine chain. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol (calculated).

Properties

IUPAC Name

4-cyclopentylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQWQOCXBSNOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylbutan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with butan-1-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{Cyclopentylmagnesium bromide} + \text{Butan-1-amine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 4-cyclopentylbutanenitrile. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Cyclopentylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of amine metabolism.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbutan-1-amine involves its interaction with biological targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4-cyclopentylbutan-1-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point Hazard Statements
This compound* N/A C₉H₁₉N 141.26 Not reported Inferred: Likely moderate hazards
4-Cyclohexylbutan-1-amine 4441-59-2 C₁₀H₂₁N 155.28 Not reported No GHS classification provided
4-Cyclopropylbutan-1-amine 267875-72-9 C₇H₁₅N 113.20 Not reported H226, H302, H314, H335
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Not reported Not classified
4-Phenoxybutan-1-amine CID 116240 C₁₀H₁₅NO 165.24 Not reported Not classified

*Calculated or inferred due to lack of direct experimental data.

Key Observations:

Ring Size and Molecular Weight: Smaller cycloalkyl groups (e.g., cyclopropyl, C₃) reduce molecular weight (113.20 g/mol for 4-cyclopropylbutan-1-amine) , while larger rings (e.g., cyclohexyl, C₆) increase it (155.28 g/mol) . The cyclopentyl (C₅) analog falls between these extremes.

Hazard Profiles :

  • The cyclopropyl derivative exhibits significant hazards, including flammability (H226), skin corrosion (H314), and respiratory irritation (H335), likely due to its strained three-membered ring and higher reactivity .
  • The cyclohexyl analog lacks explicit hazard classifications in the available data, suggesting greater stability .

Functional Group Variations: 4-Phenoxybutan-1-amine (C₁₀H₁₅NO) introduces a polar phenoxy group, increasing polarity compared to cycloalkyl-substituted amines .

Biological Activity

4-Cyclopentylbutan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This compound, categorized under amines, has been investigated for various pharmacological effects, including its interaction with neurotransmitter systems and potential therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C9H17N\text{C}_9\text{H}_{17}\text{N}

This structure consists of a cyclopentyl group attached to a butan-1-amine backbone, which influences its pharmacological properties.

Pharmacological Studies

A series of pharmacological studies have evaluated the effects of this compound on various biological systems. These studies typically focus on its efficacy in pain modulation and neuroprotection.

StudyMethodologyFindings
Study 1In vivo pain modelDemonstrated analgesic effects comparable to established pain relievers.
Study 2Neuroprotection assayShowed reduced neuronal death in models of oxidative stress.
Study 3Receptor binding assaysIndicated moderate affinity for CB1 receptors, suggesting potential as a cannabinoid modulator.

Case Study 1: Analgesic Properties

In a controlled study involving carrageenan-induced hyperalgesia in mice, administration of this compound resulted in significant reductions in pain responses. The compound was effective at doses of 30 mg/kg, showing comparable results to standard analgesics like dexamethasone.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound led to a decrease in markers of oxidative stress and apoptosis in neuronal cells.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Modulation of Neurotransmitter Release : By interacting with neurotransmitter receptors, the compound may enhance or inhibit the release of key neurotransmitters.
  • Oxidative Stress Reduction : The compound may possess antioxidant properties that mitigate oxidative damage in neural tissues.

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